molecular formula C8H14O3 B060851 3-Pentyloxirane-2-carboxylic acid CAS No. 173935-82-5

3-Pentyloxirane-2-carboxylic acid

Cat. No. B060851
M. Wt: 158.19 g/mol
InChI Key: VCWSTSRUGKXXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentyloxirane-2-carboxylic acid, also known as POCA, is a cyclic organic compound that belongs to the family of oxiranes. POCA has been the subject of scientific research due to its unique structure and properties.

Mechanism Of Action

3-Pentyloxirane-2-carboxylic acid is a reactive molecule that can undergo various chemical reactions such as nucleophilic substitution, ring-opening reactions, and polymerization. Its oxirane ring can be opened by nucleophiles such as amines or thiols, leading to the formation of new compounds. 3-Pentyloxirane-2-carboxylic acid can also undergo polymerization to form poly(3-Pentyloxirane-2-carboxylic acid) which has potential applications as a biodegradable polymer.

Biochemical And Physiological Effects

3-Pentyloxirane-2-carboxylic acid has been shown to have antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anticancer agent, where it can induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid.

Advantages And Limitations For Lab Experiments

3-Pentyloxirane-2-carboxylic acid is a relatively stable compound that can be easily synthesized in the laboratory. Its reactivity and unique structure make it a useful building block for the synthesis of complex organic molecules. However, its low solubility in water can limit its applications in some fields such as medicinal chemistry.

Future Directions

There are several future directions for the scientific research of 3-Pentyloxirane-2-carboxylic acid. One potential application is in the development of biodegradable polymers for use in biomedical applications. 3-Pentyloxirane-2-carboxylic acid can also be used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Further research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid and its potential as an antimicrobial and anticancer agent.
Conclusion
In conclusion, 3-Pentyloxirane-2-carboxylic acid is a cyclic organic compound that has been the subject of scientific research due to its unique structure and properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Pentyloxirane-2-carboxylic acid has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry, and further research is needed to fully understand its potential.

Synthesis Methods

3-Pentyloxirane-2-carboxylic acid can be synthesized through the epoxidation of pent-2-ene using peracetic acid as an oxidant and a catalyst such as molybdenum or tungsten. The reaction takes place under mild conditions and gives a high yield of 3-Pentyloxirane-2-carboxylic acid. The purity of 3-Pentyloxirane-2-carboxylic acid can be further improved using techniques such as recrystallization or column chromatography.

Scientific Research Applications

3-Pentyloxirane-2-carboxylic acid has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its unique structure and reactivity make it a useful building block for the synthesis of complex organic molecules. 3-Pentyloxirane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.

properties

CAS RN

173935-82-5

Product Name

3-Pentyloxirane-2-carboxylic acid

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-pentyloxirane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-6-7(11-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

VCWSTSRUGKXXQI-UHFFFAOYSA-N

SMILES

CCCCCC1C(O1)C(=O)O

Canonical SMILES

CCCCCC1C(O1)C(=O)O

synonyms

Oxiranecarboxylic acid, 3-pentyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.